N-(2-bromophenyl)-3-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enamide
Description
N-(2-Bromophenyl)-3-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enamide is a synthetic small molecule characterized by a pyrazole core substituted with a 2-chlorophenylmethyl group and a 2-cyanoprop-2-enamide side chain linked to a 2-bromophenyl moiety.
Properties
IUPAC Name |
N-(2-bromophenyl)-3-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrClN4O/c21-17-6-2-4-8-19(17)25-20(27)16(10-23)9-14-11-24-26(12-14)13-15-5-1-3-7-18(15)22/h1-9,11-12H,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTWHDYQVLVZQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)C=C(C#N)C(=O)NC3=CC=CC=C3Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromophenyl)-3-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological assessments, and mechanisms of action based on recent studies.
Synthesis
The compound can be synthesized through a multi-step process involving the formation of the pyrazole ring and subsequent modifications to introduce the bromine and chlorophenyl groups. The synthetic pathway typically includes:
- Formation of the Pyrazole Core : Using appropriate hydrazones and aldehydes.
- Bromination and Chlorination : Selective reactions to introduce halogens at specific positions.
- Cyanopropenamide Formation : Final steps to achieve the desired functional groups.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related pyrazole derivatives, suggesting that this compound may exhibit similar effects. A notable study evaluated several pyrazoline derivatives against HER2-positive gastric cancer cell lines, demonstrating significant inhibitory effects on cell proliferation and induction of apoptosis.
Key Findings:
- Inhibition of HER2 Expression : Compounds with similar structures showed more than 50% reduction in HER2 levels, implicating a potential mechanism involving disruption of protein-protein interactions (PPI) crucial for cancer cell survival .
- Apoptosis Induction : Treatment with these compounds resulted in increased levels of pro-apoptotic markers such as cleaved PARP and caspase 3, indicating that they can trigger programmed cell death in cancer cells .
Mechanistic Studies
The mechanism by which these compounds exert their biological effects is believed to involve:
- Disruption of ELF3-MED23 Interaction : This interaction is critical for HER2 signaling pathways; its inhibition leads to decreased HER2 expression and downstream signaling activity .
- Cell Viability Assays : Compounds demonstrated cytotoxic effects in a concentration-dependent manner across various cancer cell lines, reinforcing their potential as therapeutic agents .
Comparative Biological Activity Table
| Compound Name | IC50 (μM) | Mechanism of Action | Cancer Type |
|---|---|---|---|
| Compound 10 | 5.0 | ELF3-MED23 PPI disruption | HER2-positive gastric cancer |
| This compound | TBD | TBD | TBD |
Case Studies
Several case studies have been conducted using analogs of this compound:
- NCI-N87 Cell Line Study : This study assessed the effect of various pyrazole derivatives on HER2 expression and demonstrated significant downregulation with certain compounds leading to enhanced apoptosis .
- Xenograft Mouse Model : In vivo studies using xenograft models confirmed the anticancer efficacy of selected compounds, showing tumor size reduction upon treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s key structural elements include:
- Pyrazole core : The 1H-pyrazol-4-yl group provides a rigid scaffold for substituent positioning.
- Cyanopropenamide side chain: The α,β-unsaturated carbonyl system introduces planarity and electronic effects, enhancing reactivity or target binding.
Comparative Analysis with Analogues
Below is a detailed comparison with structurally related compounds (Table 1):
Table 1: Structural and Functional Comparison
Key Research Findings
Halogen Effects : The 2-bromophenyl group in the target compound may enhance binding affinity compared to 4-chlorophenyl analogues (e.g., ’s compound) due to increased van der Waals interactions. However, steric bulk could reduce solubility .
Cyanopropenamide vs.
Crystallographic Behavior : Unlike ’s compound, which forms hydrogen-bonded dimers (R₂²(10) motif), the target compound’s propenamide group may adopt distinct packing modes, influencing crystallinity and formulation .
Implications for Future Research
Activity Profiling : The compound’s structural similarity to Fipronil derivatives warrants insecticidal assays to validate hypothesized neurotoxic activity .
Solubility Optimization : Introducing polar groups (e.g., sulfonyl) could mitigate solubility limitations imposed by halogenation.
Computational Studies : Molecular docking against GABA-gated chloride channels (targets of Fipronil) may elucidate binding mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
